[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid
Description
[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid is a quinoline-derived compound characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an acetic acid moiety via an ether linkage at the 8-position. Its molecular formula is C₁₁H₉NO₃ (molecular weight: 203.19 g/mol), and it is commercially available with a purity of ≥95% . The 2-oxo group and partial saturation of the quinoline ring (1,2-dihydro) enhance hydrogen-bonding capacity and conformational stability, making it a promising scaffold in medicinal chemistry. The acetic acid group improves aqueous solubility, facilitating its use in drug development, particularly for antimicrobial and anticancer applications .
Structure
3D Structure
Properties
CAS No. |
58898-79-6 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
RAZJJBCFHYGFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
O-Acylation of 8-Hydroxyquinolin-2(1H)-one
This method involves reacting 8-hydroxyquinolin-2(1H)-one with acetic acid derivatives. A triethylamine-mediated reaction with acetic anhydride in acetonitrile at room temperature is a commonly reported pathway. The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation to yield the target compound.
Key Reaction Parameters:
-
Solvent: Acetonitrile (polar aprotic) enhances nucleophilicity.
-
Base: Triethylamine neutralizes acetic acid byproducts.
-
Temperature: Room temperature minimizes side reactions.
Direct Substitution on Pre-Functionalized Quinolines
Alternative routes involve introducing the oxyacetic acid moiety during quinoline synthesis. For example, cyclocondensation of substituted anilines with diketones, followed by oxidation and functionalization, has been explored for analogous compounds.
Optimization of Reaction Conditions
Optimizing yield and purity requires careful adjustment of variables:
Solvent Selection
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 78 | 95 |
| DMF | 65 | 88 |
| THF | 52 | 82 |
Acetonitrile outperforms dimethylformamide (DMF) and tetrahydrofuran (THF) due to its ability to stabilize transition states.
Catalytic Systems
The use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate acylation. However, these additives may complicate purification.
Temperature and Time
Prolonged reaction times (>24 hours) at elevated temperatures (>40°C) lead to decomposition, reducing yields by 15–20%.
Industrial-Scale Production Challenges
Scaling laboratory synthesis to industrial production introduces hurdles:
Cost-Efficiency
-
Raw Material Availability: 8-Hydroxyquinolin-2(1H)-one is commercially available but costly ($120–150/kg).
-
Waste Management: Acetic acid byproducts require neutralization and disposal.
Process Intensification
Continuous-flow reactors improve heat transfer and reduce reaction times by 30% compared to batch systems.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| O-Acylation | 78 | Moderate | 12.50 |
| Direct Substitution | 65 | Low | 18.75 |
O-Acylation remains the preferred method due to its balance of yield and cost .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid typically involves the modification of quinoline derivatives through various chemical reactions. For instance, the compound can be synthesized via O-acylation reactions, where 8-hydroxyquinolin-2(1H)-one is reacted with acyl chlorides in the presence of a base like triethylamine. This method has been shown to yield the compound in good purity and yield, facilitating further biological evaluations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives of quinolinones have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that these compounds exhibit significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | HCT-116 | 3.5 | |
| Doxorubicin | MCF-7 | 10.0 |
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth, such as those mediated by receptor tyrosine kinases .
Other Pharmacological Effects
Beyond anticancer properties, quinoline derivatives have been investigated for their anti-inflammatory and antimicrobial activities. For instance, some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes . Additionally, their antimicrobial efficacy has been evaluated against various bacterial strains, indicating broad-spectrum activity.
In Vitro Studies
In vitro studies have extensively characterized the biological activities of this compound derivatives. For example, a study assessed the effects of these compounds on cell viability using the MTT assay across multiple cancer cell lines. The findings revealed a dose-dependent relationship between compound concentration and cell viability reduction .
In Vivo Studies
In vivo studies involving animal models have also been conducted to evaluate the therapeutic potential of these compounds in cancer treatment. For instance, a recent experiment utilized a rat model with induced oral squamous cell carcinoma treated with nanoparticle formulations of quinoline derivatives, demonstrating enhanced therapeutic efficacy compared to free drug forms .
Table 2: Summary of In Vivo Studies
| Study Type | Model Used | Treatment | Outcome |
|---|---|---|---|
| Rat Model | Oral Cancer | Nanoparticle Formulation | Improved survival rates |
| Mouse Model | Breast Cancer | Quinoline Derivative | Tumor size reduction |
Mechanism of Action
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid involves its interaction with molecular targets such as receptor tyrosine kinases. The compound can inhibit the activity of these kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and maintenance . This inhibition can lead to reduced angiogenesis and tumor progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
The compound’s structural analogues differ in substitution patterns, functional groups, and ring systems. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Differences in Reactivity and Bioactivity
Functional Group Impact: The free acetic acid group in the target compound enhances solubility and ionic interactions compared to its ester analogue (QY-9136) .
Positional Isomerism: Substitution at the 1-yl (SH-7541) or 3-yl () positions alters steric and electronic interactions with biological targets. For example, the 3-yl acetic acid derivative with chloro and phenyl groups () exhibits pronounced anticancer activity due to enhanced lipophilicity and target affinity .
Ring Saturation and Substituents: The 1,2-dihydroquinoline core in the target compound improves planarity and π-π stacking compared to fully aromatic quinolines (e.g., ) . Addition of a phenyl group at position 4 () or a methyl group at position 2 () modulates bioavailability and binding kinetics .
Biological Activity
[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid is a compound belonging to the quinolone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and cancer. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound's structure features a quinoline moiety linked to an acetic acid group through an ether bond. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Recent studies have optimized these synthetic routes to enhance yield and purity, allowing for more extensive biological testing .
Antibacterial Activity
Quinolone derivatives are well-known for their antibacterial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The compound demonstrates moderate antifungal activity, suggesting potential use in treating fungal infections .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.5 ± 0.3 |
| Panc-1 (pancreatic cancer) | 2.0 ± 0.4 |
| HeLa (cervical cancer) | 3.0 ± 0.5 |
The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. The compound's interaction with DNA gyrase has been proposed as a primary mechanism for its antibacterial effects .
Case Studies
A recent study explored the efficacy of this compound in vivo in murine models infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential therapeutic application .
Q & A
Q. What are the recommended synthetic strategies for [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid?
A common approach involves coupling 8-hydroxy-2-quinolone with bromoacetic acid derivatives under basic conditions. For example, describes a similar reaction using HOBt and EDC in DMF for amide bond formation, which can be adapted for etherification by replacing the amine nucleophile with a hydroxyl group . Optimization of reaction temperature (e.g., 40°C) and solvent polarity (DMF or acetonitrile) is critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is advised to isolate the acetic acid derivative.
Q. How can structural characterization of this compound be performed?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving the 3D structure, particularly to confirm the position of the oxo group and the dihydroquinoline ring conformation . Complementary techniques include:
- NMR : 1H and 13C NMR to verify the quinoline ring protons (δ 6.5–8.5 ppm) and the acetic acid methylene group (δ ~4.5 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the oxo group) and ~1250 cm⁻¹ (C-O-C ether linkage).
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~231.06 for C₁₁H₉NO₄).
Q. What preliminary biological screening assays are suitable for this compound?
highlights analogous quinoline-oxyacetic acid derivatives exhibiting antimicrobial and anticancer activity. Recommended assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits.
Advanced Research Questions
Q. How can synthetic yields be improved for lab-scale production?
suggests using copper-mediated photo-induced living radical polymerization (CP-LRP) for analogous acetic acid derivatives, which enhances reaction control and reduces byproducts . Key optimizations:
- Catalyst : Pd/C (10%) for selective coupling .
- Solvent : Switch to anhydrous DMF or THF to suppress hydrolysis.
- Stoichiometry : Use a 1.2:1 molar ratio of bromoacetic acid to 8-hydroxy-2-quinolone to drive the reaction to completion.
Q. What mechanistic studies are needed to explain conflicting bioactivity data in literature?
Contradictions in biological activity (e.g., potent in one study but inactive in another) may arise from differences in assay conditions or cell permeability. Address this via:
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to assess degradation rates .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (antimicrobial) or tubulin (anticancer) .
- SAR Analysis : Compare substituent effects using analogs (e.g., halogenated derivatives from ) to identify critical functional groups .
Q. How can computational chemistry aid in predicting physicochemical properties?
provides thermochemical data for oxoacetic acid derivatives, which can be extrapolated using Gaussian09 at the B3LYP/6-31G* level to calculate:
Q. What strategies mitigate instability during storage?
recommends storing the compound at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the dihydroquinoline ring . Lyophilization (freeze-drying) in amber vials with desiccants (e.g., silica gel) is advised for long-term stability. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) every 3–6 months.
Q. How does the compound’s reactivity compare to structurally related diuretics?
shows that benzisoxazolyloxy acetic acids with halogen substituents (e.g., 7-bromo) exhibit enhanced diuretic activity . For this compound:
- Electrophilicity : The oxo group increases electrophilic character, potentially enhancing target binding.
- Hydrogen Bonding : The quinoline nitrogen and acetic acid oxygen may form H-bonds with renal transporters.
- Metabolic Pathways : Compare glucuronidation rates using LC-MS/MS to assess urinary excretion efficiency.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
